5-amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features an amino group at the 5-position, triethyl groups at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Substituents: The amino group at the 5-position can be introduced through nucleophilic substitution reactions, while the triethyl group at the 1-position can be added via alkylation reactions.
Carboxamide Formation: The carboxamide group at the 3-position can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form a primary amine.
Substitution: The triethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and strong bases are typically used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Primary amine derivatives.
Substitution: Alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Pyrazole: The parent compound without substituents.
3-Amino-1,5-dimethylpyrazole: A pyrazole derivative with different substituents.
1,3,5-Triethyl-2-pyrazolinone: Another pyrazole derivative with a different functional group.
Uniqueness: 5-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyrazole derivatives and potentially useful for specific applications.
Properties
IUPAC Name |
5-amino-N,N,1-triethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-9(11)14(6-3)12-8/h7H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFNDODGMVVDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC)CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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